Cas no 358995-56-9 ((2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide)
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
- (E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)acrylamide
- 2-Propenamide, 2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)-
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- Inchi: 1S/C16H10IN3O3/c17-14-6-1-2-7-15(14)19-16(21)12(10-18)8-11-4-3-5-13(9-11)20(22)23/h1-9H,(H,19,21)
- InChI Key: GAERVFWSVJXIMN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1I)(=O)C(C#N)=CC1=CC=CC([N+]([O-])=O)=C1
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0709-0033-2μmol |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-5μmol |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-10μmol |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-20μmol |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-1mg |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-2mg |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-3mg |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-4mg |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-5mg |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0709-0033-10mg |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
358995-56-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide: A Comprehensive Overview
The compound with CAS No. 358995-56-9, commonly referred to as (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyano group, an iodophenyl moiety, and a nitrophenyl group. These functional groups contribute to its potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of cyano groups in organic synthesis, particularly in the development of bioactive compounds. The presence of a cyano group in this molecule suggests potential for hydrogen bonding and electronic interactions, which are crucial for molecular recognition and binding in biological systems. Additionally, the iodophenyl moiety introduces a halogen atom into the structure, which can influence the molecule's stability and reactivity. Iodine, being a heavier halogen, often imparts unique electronic properties that can enhance the molecule's bioavailability and pharmacokinetic profile.
The nitrophenyl group is another key feature of this compound. Nitro groups are known for their strong electron-withdrawing properties, which can significantly affect the molecule's electronic distribution and reactivity. This makes the compound potentially useful in applications where electron-deficient aromatic systems are required, such as in certain types of catalysis or as intermediates in synthetic chemistry.
From a structural perspective, the prop-2-enamide backbone provides a rigid framework that can facilitate specific molecular interactions. The E configuration of the double bond (as indicated by the (2E) designation) ensures a particular spatial arrangement of substituents, which is critical for determining the molecule's physical and chemical properties. This configuration can influence factors such as solubility, melting point, and optical activity.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of complex molecules like this one with unprecedented accuracy. For instance, density functional theory (DFT) calculations have been employed to study the electronic distribution and potential reaction pathways of (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide. These studies have provided valuable insights into its potential role as a precursor in organic synthesis or as a ligand in coordination chemistry.
In terms of applications, this compound may find utility in various areas of materials science. For example, its combination of functional groups could make it suitable for use in polymer chemistry or as a component in advanced materials with tailored properties. Additionally, its unique structure may lend itself to applications in nonlinear optics or as a building block for supramolecular assemblies.
Furthermore, recent research has explored the potential of similar compounds in medicinal chemistry. The presence of multiple functional groups suggests that this molecule could serve as a lead compound for drug development. For instance, its ability to interact with biological targets through multiple modes of action could make it a candidate for treating complex diseases such as cancer or neurodegenerative disorders.
In conclusion, (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS No. 358995-56-9) is a versatile organic compound with promising applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as an interesting subject for further research and development.
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